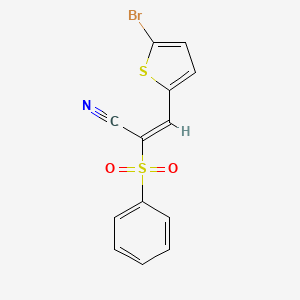
3-(5-bromo-2-thienyl)-2-(phenylsulfonyl)acrylonitrile
Overview
Description
The compound of interest belongs to a class of organic molecules known for their diverse chemical properties and potential applications in materials science and organic synthesis. Its structural features, including the thiophene and phenylsulfonyl groups, contribute to its unique chemical behavior and physical properties.
Synthesis Analysis
The synthesis of similar acrylonitrile derivatives typically involves Knoevenagel condensation reactions or base-catalyzed reactions between corresponding carboxaldehydes and acetonitriles. For instance, (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile, a compound with a related structure, was prepared through a base-catalyzed reaction of indole-3-carboxaldehyde with thiophene-3-acetonitrile (Sonar, Parkin, & Crooks, 2005).
Molecular Structure Analysis
The molecular structure of these compounds often exhibits specific geometric configurations, such as the Z-geometry in the olefinic bond connecting the core moieties. X-ray crystallography studies provide insights into the molecular conformations and the presence of slight disorders in the ring structures, such as the thienyl ring-flip observed in some cases (Sonar, Parkin, & Crooks, 2005).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by the presence of the bromo, thiophene, and phenylsulfonyl groups. They participate in various reactions, including cycloadditions, and can undergo transformations under different conditions, leading to the formation of novel heterocyclic structures. For example, reactions of vinyl sulfones with diphenyldiazomethane have been explored to form products such as 3,3-diphenyl-3H-pyrazoles, showcasing the versatile reactivity of these sulfone-containing acrylonitriles (Vasin et al., 2015).
Scientific Research Applications
Synthesis and Chemical Behavior
- Vinyl phenyl sulfone derivatives, including substances structurally related to 3-(5-bromo-2-thienyl)-2-(phenylsulfonyl)acrylonitrile, undergo reactions leading to the formation of pyrazoles and pyrazolines. These reactions are significant for synthesizing novel organic compounds with potential applications in materials science and pharmacology (Vasin et al., 2015).
- Studies on the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety show the versatility of related structures for antimicrobial applications, indicating the potential for developing new therapeutic agents (Darwish et al., 2014).
Molecular Structure Analysis
- The structural analysis of substituted acrylonitriles reveals insights into molecular interactions, such as hydrogen bonding patterns, which are crucial for designing molecules with desired physical and chemical properties (Cobo et al., 2006).
Photoluminescence and Materials Science
- Novel thiophene derivatives with acrylonitrile units have been synthesized, displaying green fluorescence and good thermal stability. These materials are promising for applications in optoelectronics and as fluorescent markers (Xu et al., 2012).
Pharmacological Potential
- Sulfonyl acrylonitriles, structurally related to the compound , have been explored for their potential as inhibitors of cancer metastasis, demonstrating the broad applicability of this chemical scaffold in developing therapeutic agents (Shen et al., 2015).
Enantioselective Synthesis
- Carbohydrate-based crown ether catalysts have been used for the enantioselective cyclopropanation of cyanosulfones, highlighting the compound's relevance in asymmetric synthesis and the development of chiral molecules (Nemcsok et al., 2020).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(5-bromothiophen-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO2S2/c14-13-7-6-10(18-13)8-12(9-15)19(16,17)11-4-2-1-3-5-11/h1-8H/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBMKANMCUFDGE-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(S2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(S2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-bromothiophen-2-yl)-2-(phenylsulfonyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



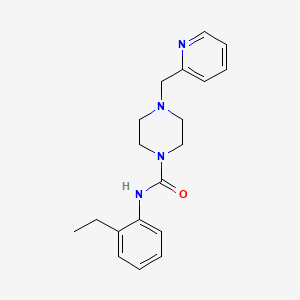
![N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4629585.png)
![N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4629593.png)

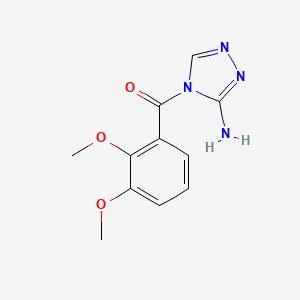
![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)
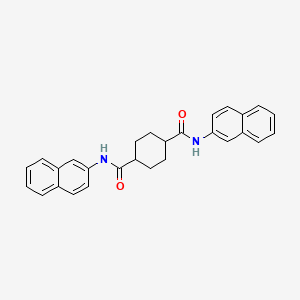
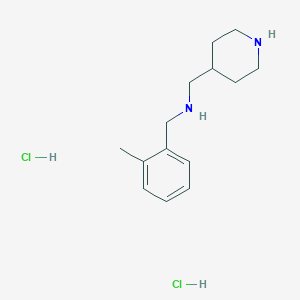
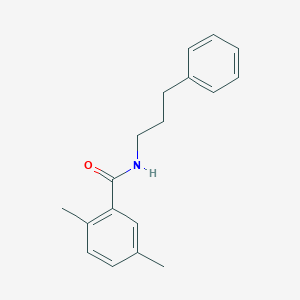
![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)
![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)
![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)